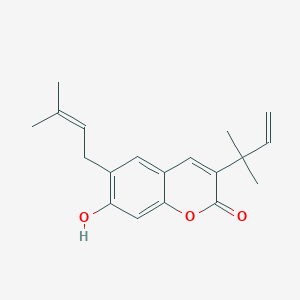![molecular formula C40H26N8 B12295383 3,3',5,5'-Tetrakis(1H-benzo[d]imidazol-2-yl)-1,1'-biphenyl](/img/structure/B12295383.png)
3,3',5,5'-Tetrakis(1H-benzo[d]imidazol-2-yl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,5,5’-Tetrakis(1H-benzo[d]imidazol-2-yl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes multiple benzimidazole groups attached to a biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetrakis(1H-benzo[d]imidazol-2-yl)-1,1’-biphenyl typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with a suitable biphenyl derivative under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the benzimidazole rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,3’,5,5’-Tetrakis(1H-benzo[d]imidazol-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole groups can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
3,3’,5,5’-Tetrakis(1H-benzo[d]imidazol-2-yl)-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its ability to interact with biological macromolecules, potentially leading to new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 3,3’,5,5’-Tetrakis(1H-benzo[d]imidazol-2-yl)-1,1’-biphenyl exerts its effects involves its interaction with various molecular targets. The benzimidazole groups can bind to metal ions, proteins, and nucleic acids, influencing their function. This binding can lead to the inhibition of enzymatic activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene: Similar structure but with three benzimidazole groups attached to a benzene ring.
2,2’,2’'-(1,3,5-Benzinetriyl)-tris(1-phenyl-1H-benzimidazole): Another compound with multiple benzimidazole groups, used in similar applications.
Uniqueness
3,3’,5,5’-Tetrakis(1H-benzo[d]imidazol-2-yl)-1,1’-biphenyl is unique due to its specific arrangement of benzimidazole groups on a biphenyl core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
Propiedades
Fórmula molecular |
C40H26N8 |
|---|---|
Peso molecular |
618.7 g/mol |
Nombre IUPAC |
2-[3-(1H-benzimidazol-2-yl)-5-[3,5-bis(1H-benzimidazol-2-yl)phenyl]phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C40H26N8/c1-2-10-30-29(9-1)41-37(42-30)25-17-23(18-26(21-25)38-43-31-11-3-4-12-32(31)44-38)24-19-27(39-45-33-13-5-6-14-34(33)46-39)22-28(20-24)40-47-35-15-7-8-16-36(35)48-40/h1-22H,(H,41,42)(H,43,44)(H,45,46)(H,47,48) |
Clave InChI |
KMUSPZKMWGXQKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC(=C3)C4=CC(=CC(=C4)C5=NC6=CC=CC=C6N5)C7=NC8=CC=CC=C8N7)C9=NC1=CC=CC=C1N9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one](/img/structure/B12295300.png)
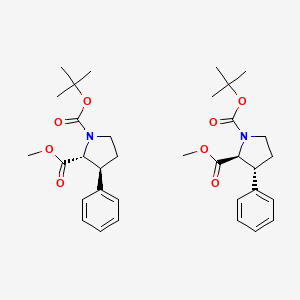
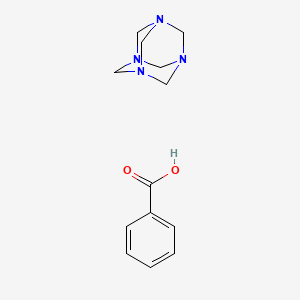

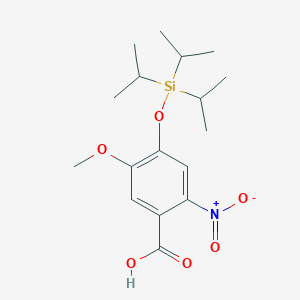
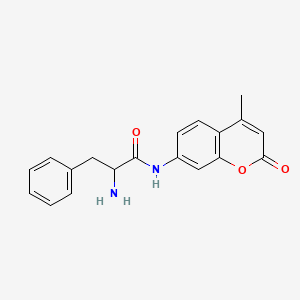
![33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B12295324.png)
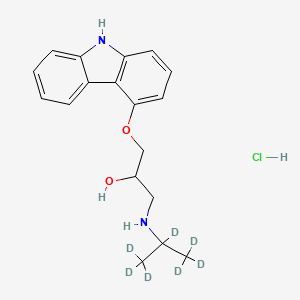

![2-[[2-Amino-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12295346.png)

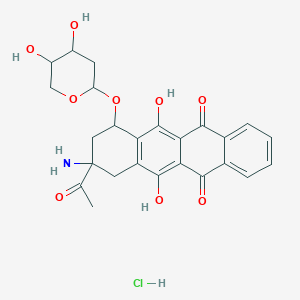
![2,2-Difluoro-6-azaspiro[3.5]nonane](/img/structure/B12295360.png)
